(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester
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Overview
Description
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methoxy-benzoylamino group and a methyl ester group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and (S)-3-methyl-2-aminobutyric acid.
Coupling Reaction: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This is followed by the addition of (S)-3-methyl-2-aminobutyric acid to form the amide bond.
Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.
Substitution: Reagents like boron tribromide (BBr3) or sodium hydride (NaH) can be used for methoxy group substitution.
Major Products
Hydrolysis: 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid.
Reduction: (S)-2-(4-Methoxy-benzylamino)-3-methyl-butyric acid methyl ester.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy-benzoylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, while the methyl ester group may enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(Benzoylamino)methoxy]benzoate: Similar structure but with a benzamidomethyl group instead of a methoxy-benzoylamino group.
4-Methoxybenzoic acid: A simpler compound with a methoxy group at the para position of benzoic acid.
Methyl 4-methoxybenzoate:
Uniqueness
(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is unique due to its chiral center and specific functional groups, which confer distinct chemical and biological properties. Its stereochemistry and functional groups make it a valuable compound for asymmetric synthesis and targeted biological studies.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C14H19NO4/c1-9(2)12(14(17)19-4)15-13(16)10-5-7-11(18-3)8-6-10/h5-9,12H,1-4H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
WRAADPRVDXVRFM-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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